molecular formula C₂₉H₄₅NaO₅ B1141140 16-Deacetyl Fusidic Acid Sodium Salt CAS No. 55601-53-1

16-Deacetyl Fusidic Acid Sodium Salt

Cat. No.: B1141140
CAS No.: 55601-53-1
M. Wt: 496.65
Attention: For research use only. Not for human or veterinary use.
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Description

16-Deacetyl Fusidic Acid Sodium Salt is a derivative of fusidic acid, a steroidal antibiotic. It is known for its antibacterial properties and is used in various pharmaceutical applications. The compound is characterized by its molecular formula C29H47NaO5 and a molecular weight of 498.68 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 16-Deacetyl Fusidic Acid Sodium Salt typically involves the deacetylation of fusidic acid. This process can be achieved through hydrolysis under acidic or basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound involves large-scale hydrolysis of fusidic acid, followed by purification processes such as crystallization or chromatography to obtain the pure compound. The reaction conditions are optimized to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 16-Deacetyl Fusidic Acid Sodium Salt involves the inhibition of bacterial protein synthesis. The compound binds to elongation factor G (EF-G) on the ribosome, preventing the translocation step during protein synthesis. This action effectively halts bacterial growth and replication .

Comparison with Similar Compounds

Uniqueness: 16-Deacetyl Fusidic Acid Sodium Salt is unique due to its specific deacetylation, which can influence its solubility and bioavailability compared to other fusidic acid derivatives. This makes it particularly useful in certain pharmaceutical formulations .

Properties

IUPAC Name

sodium;(2Z)-6-methyl-2-[(4S,5S,8S,9S,10S,13R,14S,16S)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O5.Na/c1-16(2)8-7-9-18(26(33)34)24-20-14-22(31)25-27(4)12-11-21(30)17(3)19(27)10-13-28(25,5)29(20,6)15-23(24)32;/h8,17,19-23,25,30-32H,7,9-15H2,1-6H3,(H,33,34);/q;+1/p-1/b24-18-;/t17-,19-,20-,21?,22?,23-,25-,27-,28-,29-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYUBRGRWBRNNN-GFFQJFARSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)[O-])O)C)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CCC1O)C)C(C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)[O-])O)C)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H45NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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